molecular formula C7H11N3O2S B12917398 2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine CAS No. 89587-78-0

2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine

Katalognummer: B12917398
CAS-Nummer: 89587-78-0
Molekulargewicht: 201.25 g/mol
InChI-Schlüssel: RBMDIALURBOXGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two methoxy groups at positions 2 and 6, a methylthio group at position 5, and an amino group at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxypyrimidine with methylthiolating agents under controlled conditions to introduce the methylthio group at position 5. Subsequent amination at position 4 can be achieved using ammonia or amine derivatives under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-viral agents.

    Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of viral DNA .

Vergleich Mit ähnlichen Verbindungen

    2,4,6-Trimethoxypyrimidine: Similar structure but with an additional methoxy group at position 4.

    2,6-Dimethoxypyrimidine: Lacks the methylthio and amino groups.

    5-Methylthio-2,4-diaminopyrimidine: Contains an additional amino group at position 2.

Uniqueness: 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methylthio groups, along with the amino group, allows for diverse chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

89587-78-0

Molekularformel

C7H11N3O2S

Molekulargewicht

201.25 g/mol

IUPAC-Name

2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3O2S/c1-11-6-4(13-3)5(8)9-7(10-6)12-2/h1-3H3,(H2,8,9,10)

InChI-Schlüssel

RBMDIALURBOXGV-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC(=C1SC)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.